molecular formula C8H15NO2 B13578059 Methyl 2-amino-5-methylhex-4-enoate

Methyl 2-amino-5-methylhex-4-enoate

Cat. No.: B13578059
M. Wt: 157.21 g/mol
InChI Key: CDIJKDUECLPZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-methylhex-4-enoate is an organic compound with the molecular formula C8H15NO2. It is a derivative of hexenoic acid and contains both an amino group and an ester functional group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-methylhex-4-enoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-methylhex-4-enoic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and optimized reaction conditions can lead to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methylhex-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-5-methylhex-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-methylhex-4-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-methylhex-2-enoate: Similar structure but with a different position of the double bond.

    2-amino-5-methylhex-4-enoic acid: The acid form of the compound.

    Methyl 2,2-dimethylhex-5-enoate: A related ester with additional methyl groups.

Uniqueness

Methyl 2-amino-5-methylhex-4-enoate is unique due to its specific combination of functional groups and the position of the double bond. This unique structure imparts distinct reactivity and potential biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 2-amino-5-methylhex-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)4-5-7(9)8(10)11-3/h4,7H,5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIJKDUECLPZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=O)OC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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